N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-bromobenzyl chloride: This is achieved by reacting 4-bromobenzyl alcohol with thionyl chloride.
Synthesis of 5-((4-bromobenzyl)thio)-1,3,4-thiadiazole: This step involves the reaction of 4-bromobenzyl chloride with thiourea to form the thiadiazole ring.
Formation of this compound: The final step involves the reaction of 5-((4-bromobenzyl)thio)-1,3,4-thiadiazole with pentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide
- N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)benzamide
Uniqueness
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities compared to other similar compounds
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS2/c1-2-3-4-12(19)16-13-17-18-14(21-13)20-9-10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBDYXDLBIGHJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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